1-Bromo-3-fluoro-2-(morpholinomethyl)benzene
Description
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene (CAS 1345472-12-9) is a substituted aromatic compound featuring a bromo group at position 1, a fluoro group at position 3, and a morpholinomethyl (-CH₂-morpholine) substituent at position 2. Its molecular formula is C₁₁H₁₃BrFNO, with a molecular weight of 290.13 g/mol .
Properties
IUPAC Name |
4-[(2-bromo-6-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNAYDNRWPWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718443 | |
| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-12-9 | |
| Record name | Morpholine, 4-[(2-bromo-6-fluorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Bromo-6-fluorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the morpholinomethyl group. One common method involves the following steps:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form bromobenzene.
Fluorination: Bromobenzene is then fluorinated using a fluorinating agent such as potassium fluoride or cesium fluoride to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The morpholinomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Products include dehalogenated or defluorinated benzene derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-2-(morpholinomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-(morpholinomethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The bromine and fluorine atoms, as well as the morpholinomethyl group, contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positional Isomers
(a) 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene (CAS 1355247-75-4)
- Structure: Bromo (position 1), fluoro (position 2), morpholinomethyl (position 3).
- Impact : Altered substituent positions may influence electronic effects (e.g., dipole moments) and steric interactions in synthetic reactions. The meta-fluoro and para-bromo arrangement could affect reactivity in cross-coupling reactions compared to the target compound .
(b) 2-Bromo-4-fluoro-1-(morpholinomethyl)benzene (CAS 1086600-40-9)
- Structure: Bromo (position 2), fluoro (position 4), morpholinomethyl (position 1).
Functional Group Variations
(a) 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene
- Structure: Replaces morpholinomethyl with a trifluoromethyl (-CF₃) group.
- Impact : The electron-withdrawing -CF₃ group significantly lowers electron density at the aromatic ring, increasing susceptibility to electrophilic attack. This contrasts with the electron-donating morpholine ring in the target compound, which may stabilize intermediates in substitution reactions .
(b) 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene
- Structure : Replaces morpholine with 4-methylpiperazine.
- Impact: The methylpiperazine group introduces a tertiary amine, increasing basicity (pKa ~8.5 for piperazine vs. ~7.3 for morpholine).
Simpler Bromo-Fluoro Analogues
(a) 1-Bromo-3-fluorobenzene
- Structure: Lacks the morpholinomethyl group.
- Impact : Reduced molecular weight (193.02 g/mol) and steric bulk. Higher volatility and lower polarity compared to the target compound, making it less suitable for applications requiring polar functionalization .
(b) 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
- Structure : Adds a methyl group at position 2.
- Impact: The methyl group enhances lipophilicity (logP ~3.2 vs.
Comparative Data Table
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